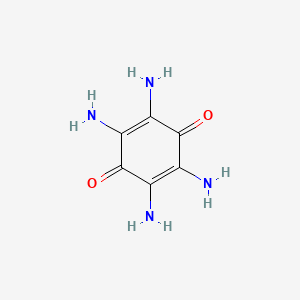
ラミナリトリオース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is a trisaccharide consisting of three β-(1→3)-linked D-glucopyranose units. It is derived from laminarin, a polysaccharide found in brown algae.
科学的研究の応用
Chemistry
3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is used as a substrate in biochemical enzyme assays to study the activity of glycoside hydrolases . It is also employed in the synthesis of other oligosaccharides through transglycosylation reactions .
Biology
In biological research, laminaritriose is used to investigate the metabolic pathways of marine bacteria that degrade laminarin . It serves as a model compound to study the enzymatic breakdown of polysaccharides in marine ecosystems .
Medicine
It can stimulate the immune system and has been studied for its potential to enhance the efficacy of vaccines .
Industry
In the food industry, laminaritriose is used as a prebiotic to promote the growth of beneficial gut bacteria . It is also explored for its potential use in the production of biofuels from algal biomass .
作用機序
Target of Action
Laminaritriose primarily targets enzymes such as endo-1,3-β-Glucanase . These enzymes are involved in the breakdown of complex carbohydrates, specifically β-1,3-glucans, which are abundant in various organisms including bacteria and fungi .
Mode of Action
Laminaritriose interacts with its target enzymes by serving as a substrate. Specifically, it is hydrolyzed by enzymes like endo-1,3-β-Glucanase . This interaction results in the cleavage of the β-1,3-glycosidic bond present in Laminaritriose . The hydrolysis of Laminaritriose is a slow process, but it is efficiently hydrolyzed when it is part of larger molecules like laminaritetraose and laminaripentaose .
Biochemical Pathways
The enzymatic hydrolysis of Laminaritriose is part of the broader carbohydrate metabolism pathways. These pathways involve the breakdown of complex carbohydrates into simpler sugars, which can then be utilized for energy production or other metabolic processes . The hydrolysis of Laminaritriose and other similar oligosaccharides plays a crucial role in the degradation of β-1,3-glucans .
Result of Action
The enzymatic hydrolysis of Laminaritriose results in the production of simpler sugars. This process contributes to the overall carbohydrate metabolism within the organism, providing necessary energy and carbon sources for various cellular processes .
Action Environment
The action of Laminaritriose is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze Laminaritriose can be affected by factors such as temperature and pH . Furthermore, the presence of other similar substrates can also influence the enzyme’s activity and, consequently, the action of Laminaritriose .
生化学分析
Biochemical Properties
Laminaritriose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for endo-β-1,3-glucanase . The nature of these interactions is complex and involves the breaking down of the laminaritriose molecule into simpler sugars.
Molecular Mechanism
The molecular mechanism of action of Laminaritriose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with endo-β-1,3-glucanase .
Subcellular Localization
The information provided here is based on the current understanding and may be subject to change as new research findings emerge .
準備方法
Synthetic Routes and Reaction Conditions
3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal can be synthesized through the enzymatic hydrolysis of laminarin using specific glycoside hydrolases, such as endo-1,3-β-glucanase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the cleavage of the β-1,3-glycosidic bonds in laminarin to produce laminaritriose and other oligosaccharides .
Industrial Production Methods
Industrial production of laminaritriose involves the use of immobilized enzyme systems in packed bed reactors. This method allows for continuous production and higher yields. For example, laminaribiose phosphorylase and sucrose phosphorylase can be used in a bienzymatic system to produce laminaritriose from sucrose and glucose .
化学反応の分析
Types of Reactions
3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal primarily undergoes hydrolysis reactions catalyzed by glycoside hydrolases. It can also participate in transglycosylation reactions, where the glycosyl residue is transferred to another molecule containing a hydroxyl group .
Common Reagents and Conditions
The hydrolysis of laminaritriose is typically carried out using enzymes such as endo-1,3-β-glucanase under mild conditions (e.g., pH 4-7, 30-50°C) . Transglycosylation reactions may involve various acceptor molecules, including methanol and methyl-β-D-glucopyranoside .
Major Products Formed
The primary products of laminaritriose hydrolysis are glucose and laminaribiose . In transglycosylation reactions, the products depend on the acceptor molecule used but generally include various oligosaccharides .
類似化合物との比較
Similar Compounds
Laminaribiose: A disaccharide consisting of two β-(1→3)-linked D-glucopyranose units.
Laminaritetraose: A tetrasaccharide consisting of four β-(1→3)-linked D-glucopyranose units.
Curdlan: A β-1,3-glucan polysaccharide produced by bacteria.
Uniqueness
3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is unique due to its specific β-(1→3)-linked trisaccharide structure, which makes it an ideal substrate for studying the activity of glycoside hydrolases. Its ability to undergo both hydrolysis and transglycosylation reactions also distinguishes it from other similar compounds .
特性
IUPAC Name |
3-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMQRLTXHIUDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(C=O)O)C(C(CO)O)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516458 |
Source


|
| Record name | Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3256-04-0 |
Source


|
| Record name | Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)




